molecular formula C21H20N2OS B2576804 2-methyl-7-morpholino-6H-thiochromeno[3,4-c]quinoline CAS No. 866136-65-4

2-methyl-7-morpholino-6H-thiochromeno[3,4-c]quinoline

Cat. No.: B2576804
CAS No.: 866136-65-4
M. Wt: 348.46
InChI Key: MUQKXNKDEQVGLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

2-methyl-7-morpholino-6H-thiochromeno[3,4-c]quinoline has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-7-morpholino-6H-thiochromeno[3,4-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-methylquinoline with morpholine and a sulfur source under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as triethylamine, and requires heating to facilitate the formation of the thiochromene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-methyl-7-morpholino-6H-thiochromeno[3,4-c]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydroquinoline derivatives, and various substituted quinoline compounds .

Mechanism of Action

The mechanism of action of 2-methyl-7-morpholino-6H-thiochromeno[3,4-c]quinoline involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting key signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-7-morpholino-6H-thiochromeno[3,4-c]naphthyridine
  • 2-methyl-7-morpholino-6H-thiochromeno[3,4-c]pyridine
  • 2-methyl-7-morpholino-6H-thiochromeno[3,4-c]isoquinoline

Uniqueness

Compared to these similar compounds, 2-methyl-7-morpholino-6H-thiochromeno[3,4-c]quinoline stands out due to its unique combination of a morpholine ring, a thiochromene moiety, and a quinoline backbone. This unique structure contributes to its diverse chemical reactivity and broad range of applications in scientific research and industry .

Properties

IUPAC Name

4-(2-methyl-6H-thiochromeno[3,4-c]quinolin-7-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2OS/c1-14-6-7-19-16(12-14)20-15-4-2-3-5-18(15)22-21(17(20)13-25-19)23-8-10-24-11-9-23/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUQKXNKDEQVGLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SCC3=C2C4=CC=CC=C4N=C3N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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